(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol
Brand Name: Vulcanchem
CAS No.: 37002-45-2
VCID: VC21186536
InChI: InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C₂₁H₂₆O₈S₂
Molecular Weight: 470.6 g/mol

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

CAS No.: 37002-45-2

Cat. No.: VC21186536

Molecular Formula: C₂₁H₂₆O₈S₂

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol - 37002-45-2

Specification

CAS No. 37002-45-2
Molecular Formula C₂₁H₂₆O₈S₂
Molecular Weight 470.6 g/mol
IUPAC Name [(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1
Standard InChI Key KPFDKWNWYAXRNJ-PMACEKPBSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C

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